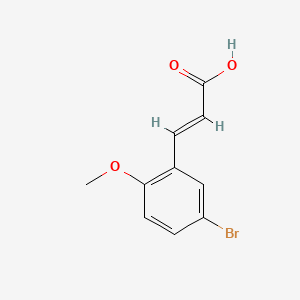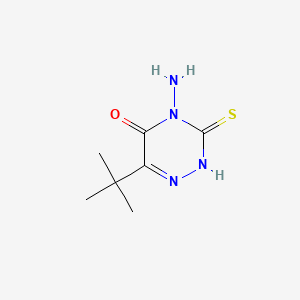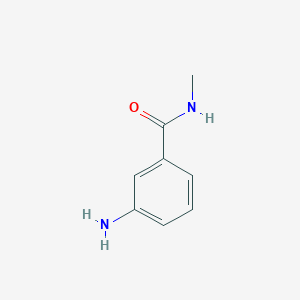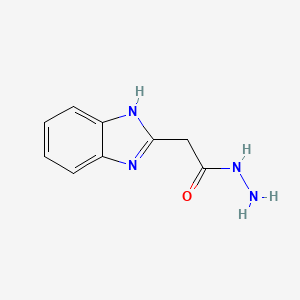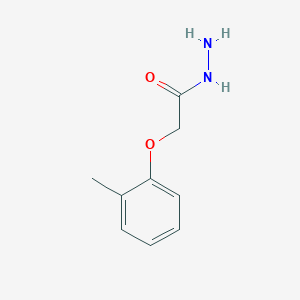
3,5-Dihydroxybenzohydrazide
概要
説明
Synthesis Analysis
The synthesis of 3,5-Dihydroxybenzohydrazide derivatives often involves cyclization reactions and the condensation of different aldehydes with benzohydrazides. For example, derivatives have been synthesized by cyclization reaction of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, confirmed via elemental analysis, IR, 1H NMR, and 13C NMR, showcasing diverse antiproliferative activities against cancer cells (Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through spectroscopic methods and X-ray crystallography. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, with its (E)-configuration confirmed by single-crystal X-ray diffraction (Karrouchi et al., 2021).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. For example, its derivatives have been synthesized through reactions involving hydrazine hydrate and hydroxylamine hydrochloride under solvothermal conditions, which is an eco-friendly method without environmental pollution (Musad et al., 2010).
Physical Properties Analysis
The physical properties of this compound derivatives are characterized by spectroscopic methods and crystallography, which reveal information about their stability, solubility, and molecular geometry. For instance, the study of (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide provided insights into intramolecular and intermolecular hydrogen bonds that influence its crystal structure (Wang et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound derivatives include reactivity towards various reagents, ability to form complexes, and biological activity. These compounds have been explored for their antibacterial and antifungal activities, demonstrating significant potential in pharmaceutical applications. For example, the antibacterial activities of certain derivatives against various strains were evaluated by the MTT method, showcasing their potential as antibacterial agents (Hu et al., 2015).
科学的研究の応用
X-ray Powder Diffraction
3,5-Dihydroxybenzohydrazide is utilized in nicotine salts as part of tobacco product compositions. X-ray powder diffraction data for these compounds have been reported, revealing detailed structural information and unit-cell parameters, indicating its utility in material science and chemistry research (Yang et al., 2021).
Synthesis of Oxadiazoles
This compound is involved in the synthesis of new oxadiazoles, which are known for their significant antioxidant properties. Research has shown the ability of these derivatives to exhibit free-radical scavenging ability, demonstrating its importance in the development of potential antioxidant agents (Shakir et al., 2014).
Antiproliferative Activity in Cancer Research
This compound derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Some compounds have shown promising activity, suggesting potential applications in cancer research and therapy (Kumar et al., 2013).
Antibacterial and Antifungal Activities
Derivatives of this compound have shown effectiveness in antibacterial and antifungal activities. This highlights its potential in developing new antimicrobial agents, particularly in combating drug-resistant strains (Hu et al., 2015).
Quantum Yields and Photonic Efficiencies
The compound is used in research investigating quantum yields and relative photonic efficiencies in photocatalytic degradation processes. Such studies are crucial in environmental science, particularly in understanding and improving photocatalytic degradation methods (Ökte et al., 2000).
Synthesis of Bioactive Compounds
3,5-Dihydroxy benzonitrile, an intermediate derived from this compound, is utilized in the synthesis of various bioactive compounds. This demonstrates its role in pharmaceutical and medicinal chemistry research (Meng, 2010).
Electrochemical and Chromatographic Properties
Studies on the electrochemical and chromatographic properties of hydrazine and hydrazide derivatives, including this compound, have been conducted. These compounds are explored for their potential as highly sensitive and selective derivatization reagents in analytical chemistry (Ueno & Umeda, 1991).
Urease Inhibition Potential
Research has been conducted on 3,4,5-trihydroxybenzohydrazones derived from 3,4,5-trihydroxybenzohydrazide, highlighting their significant urease inhibition potential. This is important in enzyme inhibition studies and the development of new pharmaceuticals (Taha et al., 2015).
Theoretical Calculations and Dye Synthesis
3,5-Dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid, synthesized from this compound, has been studied for its spectroscopic properties and theoretical calculations. Such research aids in understanding molecular structures and properties, useful in dye synthesis and material science (Atay & Ulutürk, 2022).
作用機序
- Melanogenesis, the process of melanin production, results in the formation of eumelanin (dark brown to black) and pheomelanin (yellow to red) polymers .
Target of Action
Action Environment
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3,5-Dihydroxybenzohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as L-tyrosine, to quinones, which are precursors to melanin. The interaction between this compound and tyrosinase involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition is competitive, meaning that this compound competes with the natural substrate (L-tyrosine) for binding to the enzyme . Additionally, this compound has been shown to interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of tyrosinase. This binding is facilitated by the presence of hydroxyl groups on the benzene ring of the compound, which form hydrogen bonds with amino acid residues in the active site of the enzyme. The binding of this compound to tyrosinase results in the inhibition of the enzyme’s activity, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequent steps in the melanin biosynthetic pathway
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability may be affected by factors such as pH, temperature, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its inhibitory activity against tyrosinase Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of melanin production and pigmentation
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit tyrosinase activity and reduce melanin production without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and adverse effects on cellular function. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, beyond which no further increase in inhibition is observed. It is important to determine the optimal dosage of this compound to achieve the desired effects while minimizing toxicity in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to melanin biosynthesis. The compound interacts with enzymes such as tyrosinase, which catalyzes the oxidation of L-tyrosine to L-DOPA, a key step in the melanin biosynthetic pathway Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes and altering the levels of metabolites involved in these pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues may also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound is likely to be localized in cellular compartments where tyrosinase and other target enzymes are present, such as the melanosomes in melanocytes . The localization of this compound may be influenced by targeting signals or post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
3,5-dihydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)4-1-5(10)3-6(11)2-4/h1-3,10-11H,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBLNCPJAVARBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342972 | |
| Record name | 3,5-Dihydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7732-32-3 | |
| Record name | 3,5-Dihydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7732-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical structural feature of compounds derived from 3,5-Dihydroxybenzohydrazide?
A1: Compounds derived from this compound often adopt a Schiff base structure. This structure arises from the reaction of the hydrazide group with an aldehyde, forming a characteristic C=N double bond. [, , , , , ]
Q2: How significant is the role of hydrogen bonding in the crystal structures of these compounds?
A2: Hydrogen bonding plays a crucial role in the crystal packing of these compounds. Studies show various types of hydrogen bonds, including O–H⋯O, N–H⋯O, and intramolecular O–H⋯N interactions. These interactions contribute to the formation of diverse supramolecular architectures, ranging from corrugated sheets to three-dimensional networks. [, , , , ]
Q3: Can you provide an example of how solvent molecules influence the crystal structure?
A3: In the case of N′-(2-Bromo-5-hydroxy-4-methoxybenzylidene)-3,5-dihydroxybenzohydrazide methanol monosolvate, methanol molecules actively participate in the hydrogen bonding network. They bridge adjacent molecules, influencing the overall three-dimensional arrangement within the crystal lattice. []
Q4: How does the substitution pattern on the benzene ring affect the compound's structure?
A4: The nature and position of substituents on the benzene rings can influence the dihedral angle between them. For instance, in N′-(3,4-Dimethoxybenzylidene)-3,5-dihydroxybenzohydrazide methanol monosolvate, the dihedral angle is 17.1°, while in (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate, it is 8.5°. This difference highlights the impact of substituents on the molecule's overall conformation. [, ]
Q5: Has this compound shown any promising biological activities?
A5: A study on N'-(5-nitro-2-hydroxybenzylidene)-3, 5-dihydroxybenzohydrazide, a this compound derivative, revealed moderate antibacterial activity, suggesting its potential for further development as a plant growth hormone. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



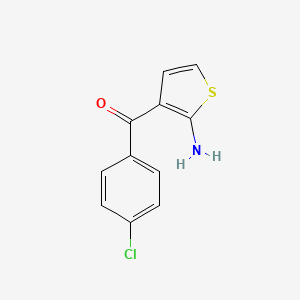
![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)

